molecular formula C12H11N3OS B1479731 2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2097954-70-4

2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

Cat. No.: B1479731
CAS No.: 2097954-70-4
M. Wt: 245.3 g/mol
InChI Key: BWWXTPMYTHZLBZ-UHFFFAOYSA-N
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Description

2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.3 g/mol. The purity is usually 95%.
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Biological Activity

2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of thiophene, pyran, and pyrazole rings, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₂O₂S with a molecular weight of 246.32 g/mol. The compound's structure includes:

  • Thiophene ring : A five-membered ring containing sulfur.
  • Pyran ring : A six-membered ring containing one oxygen atom.
  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.

This structural complexity is believed to enhance its biological efficacy.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds against Gram-positive and Gram-negative bacteria, it was found that certain derivatives showed inhibition zones ranging from 10 to 22 mm, comparable to standard antibiotics like ampicillin . Specifically, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) between 20 and 25 μg/mL against various bacterial strains .

Bacterial StrainMIC (μg/mL)Comparison Drug
Staphylococcus aureus20Ampicillin
Escherichia coli25Cefazolin
Bacillus subtilis20Ampicillin

Anticancer Activity

Pyrazole derivatives have been recognized for their anticancer properties. Studies have shown that compounds with similar structures to this compound can inhibit key cancer pathways. For instance, certain derivatives have been effective against BRAF(V600E) and EGFR mutations in cancer cells . The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Research has indicated that these compounds can reduce inflammatory markers in vitro and in vivo. For example, the compound was found to decrease levels of pro-inflammatory cytokines in models of acute inflammation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that those with thiophene substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria compared to traditional antibiotics .
  • Cancer Cell Proliferation : In vitro studies revealed that specific pyrazole derivatives could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as lead compounds for drug development .

Properties

IUPAC Name

2-(3-thiophen-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-3-4-15-11-1-5-16-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWXTPMYTHZLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N(N=C2C3=CSC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 2
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 3
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 4
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 5
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 6
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.